what is the chemical structure of 1-(2-oxiranylmethyl)-2-pyrrolidinone
what is the chemical structure of 1-(2-oxiranylmethyl)-2-pyrrolidinone
An In-Depth Technical Guide to 1-(2-Oxiranylmethyl)-2-pyrrolidinone: Properties, Synthesis, and Applications in Drug Development
Abstract
1-(2-Oxiranylmethyl)-2-pyrrolidinone, also known as N-glycidyl-2-pyrrolidone, is a bifunctional organic compound that merges the stable, polar aprotic lactam structure of 2-pyrrolidinone with the highly reactive oxirane (epoxide) ring. This unique combination makes it a valuable intermediate and building block in medicinal chemistry and materials science. The pyrrolidinone core is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic profiles and engage in specific hydrogen bonding interactions.[1][2] The appended glycidyl group serves as a potent electrophilic handle, enabling covalent modification of biological targets or facile derivatization to build molecular complexity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and core utility in a research and drug development context, with a focus on the scientific rationale behind its application and handling.
Chemical Identity and Physicochemical Properties
1-(2-Oxiranylmethyl)-2-pyrrolidinone is a heterocyclic compound featuring a five-membered lactam ring N-substituted with a glycidyl group.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(oxiran-2-ylmethyl)pyrrolidin-2-one[3] |
| CAS Number | 17201-66-0[3][4][5] |
| Molecular Formula | C₇H₁₁NO₂[4][5] |
| Molecular Weight | 141.17 g/mol [3][5] |
| Synonyms | 1-(2,3-Epoxypropyl)-2-pyrrolidinone, N-Glycidyl-2-pyrrolidone |
| InChI Key | ZNCCGGMWVUBVBO-UHFFFAOYSA-N[5] |
| SMILES | O=C1N(CC2OC2)CCCC1[5] |
Physicochemical Properties
The compound's physical properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [4] |
| Solubility | Expected to be soluble in water and most organic solvents | [6] |
| Stability | Stable for several months if stored properly at -18°C in an appropriate container. Long-term storage is not recommended due to potential decomposition. | [4] |
| Storage Temperature | 2-8°C recommended for short-term; -18°C for long-term | [4] |
Synthesis and Characterization
The synthesis of 1-(2-oxiranylmethyl)-2-pyrrolidinone is most logically achieved through the N-alkylation of 2-pyrrolidinone. This approach is efficient and utilizes readily available starting materials.
Synthesis Pathway
The primary synthetic route involves a nucleophilic substitution reaction where the deprotonated nitrogen of 2-pyrrolidinone attacks an electrophilic three-carbon epoxide source, typically epichlorohydrin.
Caption: Synthetic workflow for 1-(2-oxiranylmethyl)-2-pyrrolidinone.
Experimental Protocol: Synthesis
This protocol describes the synthesis via N-alkylation. The choice of a strong base like sodium hydride (NaH) is crucial for efficiently deprotonating the lactam nitrogen, which is only weakly acidic. Anhydrous conditions are essential to prevent the base from being quenched by water.
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the flask to 0°C in an ice bath. Add 2-pyrrolidinone (1.0 eq) to the solvent. Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-pyrrolidinone.
-
Alkylation: Cool the reaction mixture back to 0°C. Add epichlorohydrin (1.05 eq) dropwise via a syringe. Causality: Dropwise addition at low temperature prevents a runaway reaction and minimizes side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography to yield the pure product.
Spectroscopic Characterization
Structural confirmation is a self-validating step in any synthesis. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the target structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity of protons. Expected signals would include multiplets for the pyrrolidinone ring protons, and characteristic signals for the glycidyl group's -CH₂- and -CH- protons, including the distinct epoxide protons.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): This identifies all unique carbon environments. Key signals would include the carbonyl carbon (~175 ppm) of the lactam, and the carbons of the epoxide ring (~45-55 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy): This identifies functional groups. A strong absorption band around 1680-1700 cm⁻¹ is definitive for the lactam carbonyl (C=O) group. The presence of the epoxide can be confirmed by C-O stretching bands around 1250 cm⁻¹ and 850-950 cm⁻¹.
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MS (Mass Spectrometry): This confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₇H₁₁NO₂ (141.0790).
Core Utility in Research and Drug Development
The value of 1-(2-oxiranylmethyl)-2-pyrrolidinone lies in the strategic combination of its two core structural motifs.
The Privileged Pyrrolidinone Scaffold
The five-membered pyrrolidinone ring is a cornerstone in medicinal chemistry.[7] Its inclusion in a molecule can enhance aqueous solubility and provide a rigid backbone for orienting other functional groups.[1] The lactam moiety contains both a hydrogen bond acceptor (the oxygen) and, in its parent form, a donor (the N-H), although in this case, the nitrogen is substituted. This structure is found in a wide range of biologically active compounds, from nootropics (e.g., Piracetam) to anticancer and antiviral agents.[2][7][8]
The Reactive Epoxide Moiety
The epoxide ring is a strained, three-membered ether that is highly susceptible to ring-opening by nucleophiles. This reactivity makes it an invaluable tool for:
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Covalent Inhibition: The epoxide can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in an enzyme's active site, leading to irreversible inhibition. This is a powerful strategy for developing highly potent drugs.
-
Synthetic Elaboration: It serves as a versatile electrophilic building block for constructing more complex molecules.[6] Reaction with various nucleophiles (amines, alcohols, thiols) opens the ring to install new functional groups with defined stereochemistry.
Case Study: A Building Block for Autotaxin (ATX) Inhibitors
Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target.[9] Several potent ATX inhibitors feature a core heterocyclic structure. Research has demonstrated that novel, optically active derivatives of 2-pyrrolidinone can act as potent ATX inhibitors.[9] 1-(2-Oxiranylmethyl)-2-pyrrolidinone is an ideal starting point for creating a library of potential inhibitors. The epoxide can be opened with various nucleophiles to explore the binding pocket of the enzyme, while the pyrrolidinone core serves as a stable scaffold.
Caption: The ATX-LPA signaling axis and point of therapeutic intervention.
Experimental Protocol: Application as a Synthetic Intermediate
This protocol details a representative reaction: the ring-opening of the epoxide with a primary amine to create an amino alcohol derivative, a common step in building a drug candidate library.
-
Setup: In a round-bottom flask, dissolve 1-(2-oxiranylmethyl)-2-pyrrolidinone (1.0 eq) in a protic solvent like ethanol or isopropanol. Causality: Protic solvents facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.
-
Nucleophile Addition: Add the primary amine of choice (e.g., benzylamine, 1.2 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC. Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to isolate the desired amino alcohol product. The product's structure should be confirmed using the spectroscopic methods outlined in Section 2.3.
Safety, Handling, and Storage
Due to its reactive epoxide group and potential biological activity, 1-(2-oxiranylmethyl)-2-pyrrolidinone must be handled with appropriate care.
-
Hazard Profile: The compound is classified as a combustible liquid. It may be harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[3][5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. For long-term stability, storage at -18°C is recommended.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
1-(2-Oxiranylmethyl)-2-pyrrolidinone is a highly functionalized and versatile chemical intermediate. Its structure provides a unique combination of the pharmaceutically relevant pyrrolidinone scaffold and a reactive epoxide handle. This duality allows for its use as a key building block in the synthesis of complex molecular architectures and as a starting point for the development of covalent inhibitors for a range of biological targets. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for researchers aiming to leverage its potential in drug discovery and materials science.
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